molecular formula C6H8N2O2S B13421721 2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]- CAS No. 59640-46-9

2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-

Cat. No.: B13421721
CAS No.: 59640-46-9
M. Wt: 172.21 g/mol
InChI Key: UFFDUWYBBNRDNJ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- can be achieved through a multi-step process. One common method involves the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as the starting material. The synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be simple to operate and stable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce different functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is unique due to its specific functional groups and the resulting biological activities. Its methylthio group provides distinct chemical reactivity and biological properties compared to other pyrimidine derivatives .

Properties

CAS No.

59640-46-9

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

6-(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H8N2O2S/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10)

InChI Key

UFFDUWYBBNRDNJ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=O)NC(=O)N1

Origin of Product

United States

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